
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine is a chemical compound with the molecular formula C6H17NOSi It is characterized by the presence of a silane group bonded to a nitrogen atom, which is further connected to a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may involve the conversion of the silane group to a silane hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of substituted silanes.
Scientific Research Applications
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability or alter their properties.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. These interactions can influence the physical and chemical properties of the target molecules, leading to desired modifications.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide: This compound shares the 2-methoxyethyl group but differs in its ammonium structure and counterion.
N,N-Bis(2-methoxyethyl)aminosulfur trifluoride:
Uniqueness
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine is unique due to its combination of a silane group with a 2-methoxyethyl substituent. This structure imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
213669-58-0 |
|---|---|
Molecular Formula |
C6H17NOSi |
Molecular Weight |
147.29 g/mol |
IUPAC Name |
2-methoxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C6H17NOSi/c1-8-6-5-7-9(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
UXXIAOKRNJVSEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
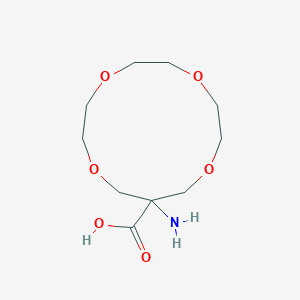
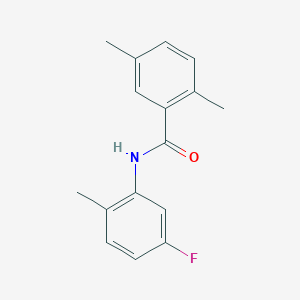
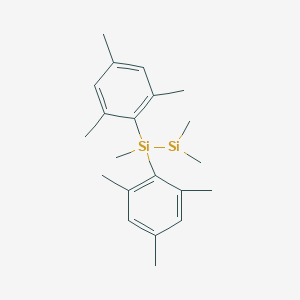
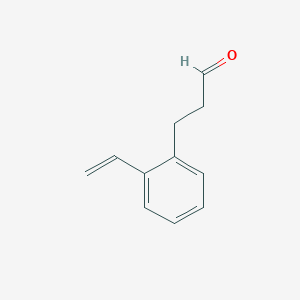

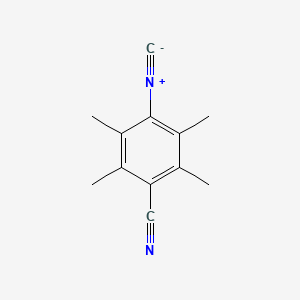
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
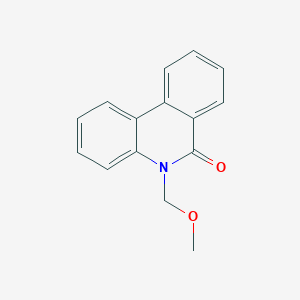
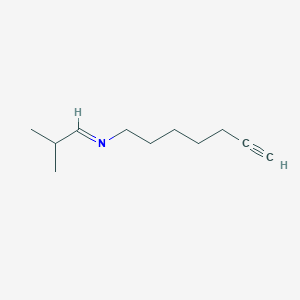
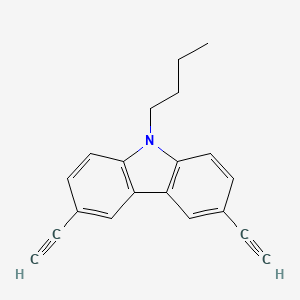
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
